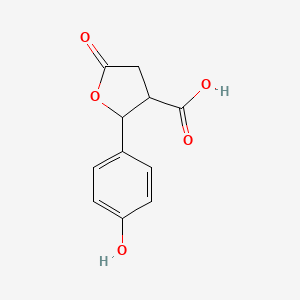

2-(4-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid

CAS No.: 1399684-43-5

Cat. No.: VC15848705

Molecular Formula: C11H10O5

Molecular Weight: 222.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1399684-43-5 |

|---|---|

| Molecular Formula | C11H10O5 |

| Molecular Weight | 222.19 g/mol |

| IUPAC Name | 2-(4-hydroxyphenyl)-5-oxooxolane-3-carboxylic acid |

| Standard InChI | InChI=1S/C11H10O5/c12-7-3-1-6(2-4-7)10-8(11(14)15)5-9(13)16-10/h1-4,8,10,12H,5H2,(H,14,15) |

| Standard InChI Key | YZRQQBXAPXZQQR-UHFFFAOYSA-N |

| Canonical SMILES | C1C(C(OC1=O)C2=CC=C(C=C2)O)C(=O)O |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

2-(4-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is defined by the molecular formula C₁₁H₁₀O₅ and a molecular weight of 222.19 g/mol. Its IUPAC name, 2-(4-hydroxyphenyl)-5-oxooxolane-3-carboxylic acid, reflects the oxolane (tetrahydrofuran) ring system substituted with a hydroxyphenyl group at position 2 and a carboxylic acid at position 3. The canonical SMILES representation (C1C(C(OC1=O)C2=CC=C(C=C2)O)C(=O)O) delineates the stereochemistry and functional group orientation.

Table 1: Fundamental Chemical Descriptors

| Property | Value |

|---|---|

| CAS No. | 1399684-43-5 |

| Molecular Formula | C₁₁H₁₀O₅ |

| Molecular Weight | 222.19 g/mol |

| IUPAC Name | 2-(4-hydroxyphenyl)-5-oxooxolane-3-carboxylic acid |

| SMILES | C1C(C(OC1=O)C2=CC=C(C=C2)O)C(=O)O |

| InChI Key | YZRQQBXAPXZQQR-UHFFFAOYSA-N |

Spectroscopic and Physicochemical Profiles

While explicit spectroscopic data (e.g., NMR, IR) for this compound remains undisclosed in public domains, its structural analogs provide inferential insights. The hydroxyphenyl group typically exhibits UV-Vis absorption near 280 nm due to π→π* transitions, while the carbonyl groups (oxo and carboxylic acid) contribute to strong IR bands at 1700–1750 cm⁻¹. The compound’s solubility is likely influenced by its polar carboxylic acid and hydroxyl groups, suggesting moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Synthesis and Reaction Optimization

Synthetic Pathways

The synthesis of 2-(4-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid involves multistep organic reactions, often starting with furan or tetrahydrofuran precursors. A plausible route includes:

-

Ring Formation: Cyclization of a γ-keto acid derivative with a hydroxyphenyl substituent.

-

Oxidation: Introduction of the oxo group at position 5 via controlled oxidation.

-

Carboxylic Acid Functionalization: Selective protection/deprotection strategies to install the carboxylic acid group.

Critical Reaction Parameters

Key synthesis parameters include:

-

Temperature Control: Maintaining temperatures below 50°C to prevent decarboxylation or ring-opening side reactions.

-

Catalysis: Use of Lewis acids (e.g., BF₃·Et₂O) to facilitate cyclization.

-

Atmosphere: Reactions conducted under inert gas (N₂ or Ar) to minimize oxidative degradation.

Biological Activities and Mechanistic Insights

Gene Expression Modulation

Preliminary studies suggest that this compound may interact with nuclear receptors or transcription factors, potentially altering the expression of genes involved in lipid metabolism and oxidative stress response. Its hydroxyphenyl moiety resembles phytoestrogens, hinting at possible estrogen receptor (ER) binding activity.

Mitochondrial Interactions

Structural parallels to C75 (4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid), a fatty-acid synthase (FASN) inhibitor, imply shared mechanisms. C75 reduces lipoic acid production, disrupting mitochondrial β-oxidation and ATP synthesis. While direct evidence for 2-(4-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid’s FASN inhibition is lacking, its tetrahydrofuran core may permit similar interactions with metabolic enzymes.

Prospective Applications in Research and Therapeutics

Metabolic Disease Research

Given the established role of FASN inhibitors in obesity and diabetes models, this compound could serve as a lead structure for developing antimetabolic syndrome agents. Its dual potential to modulate lipid metabolism and counteract oxidative damage positions it uniquely for multifactorial diseases.

Neuroprotective Agents

The antioxidant activity of related tetrahydrofuran derivatives has shown promise in neuronal cell models, reducing reactive oxygen species (ROS)-induced apoptosis. Further studies could explore its efficacy in neurodegenerative disorders like Alzheimer’s disease.

Chemical Biology Probes

The compound’s ability to influence gene expression warrants its use as a molecular probe to map transcriptional networks involved in cellular stress responses.

Comparative Analysis with Structural Analogs

Table 2: Key Comparisons with Related Tetrahydrofuran Derivatives

| Compound | Biological Activity | Key Structural Features |

|---|---|---|

| C75 | FASN inhibition; mitochondrial dysfunction | Octyl chain at position 2 |

| Pyrrolidine antioxidants | DPPH radical scavenging (IC₅₀ ~20 μM) | Saturated nitrogen-containing ring |

| 2-(4-Hydroxyphenyl)-... | Putative gene modulation; antioxidant | Hydroxyphenyl; carboxylic acid |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume